molecular formula C17H17N3O4S2 B2758857 4-(dimethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476642-57-6

4-(dimethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2758857
CAS No.: 476642-57-6
M. Wt: 391.46
InChI Key: PPLXHMFJDPAQFK-UHFFFAOYSA-N
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Description

The compound 4-(dimethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide features a benzamide core linked to a thiazole ring substituted with a 5-methylfuran group and a dimethylsulfamoyl moiety. This structure combines electron-rich (furan) and electron-deficient (sulfamoyl) regions, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-11-4-9-15(24-11)14-10-25-17(18-14)19-16(21)12-5-7-13(8-6-12)26(22,23)20(2)3/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLXHMFJDPAQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Dimethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide, also referred to by its ChemDiv Compound ID G786-1161, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

  • Molecular Formula : C17H17N3O4S2
  • Molecular Weight : 391.46 g/mol
  • IUPAC Name : this compound
  • SMILES Representation : Cc1ccc(-c2csc(NC(c(cc3)ccc3S(N(C)C)(=O)=O)=O)n2)o1

Synthesis

The synthesis of this compound involves the reaction of appropriate thiazole derivatives with dimethylsulfamoyl chloride. The compound can be characterized using various spectroscopic methods including NMR and mass spectrometry.

Biological Activity

This compound has been evaluated for various biological activities, particularly in antimicrobial and anticancer studies.

Antimicrobial Activity

A study screening various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.

Pathogen Activity (Zone of Inhibition) Concentration Tested
Escherichia coliModerate1 µg/mL
Staphylococcus aureusGood1 µg/mL
Aspergillus nigerModerate1 µg/mL
Aspergillus oryzaeModerate1 µg/mL

These results indicate that the compound has potential as an antimicrobial agent, particularly in the treatment of infections caused by these pathogens .

Anticancer Activity

Recent studies have indicated that compounds containing the thiazole moiety can exhibit anticancer properties. The specific activity of this compound against various cancer cell lines is currently under investigation. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in certain cancer types.

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives, including our compound of interest, against human cancer cell lines. The study reported:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
Cell Line IC50 (µM) Mechanism of Action
HeLa15.7Apoptosis induction
MCF712.3Cell cycle arrest
A54920.5Inhibition of angiogenesis

These findings suggest that the compound may be a promising candidate for further development in anticancer therapies .

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial properties. Research indicates that derivatives of thiazole compounds exhibit significant antibacterial and antifungal activities. Specifically, studies have shown that 4-(dimethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide demonstrates effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Efficacy
In a study evaluating various thiazole derivatives, this compound exhibited minimum inhibitory concentration (MIC) values lower than traditional antibiotics against multidrug-resistant strains of Staphylococcus aureus (MRSA), indicating its potential as a novel antimicrobial agent .

Antifungal Activity

Additionally, the compound has been tested for antifungal properties. It showed promising results against fungi such as Aspergillus niger and Aspergillus oryzae, suggesting its utility in treating fungal infections .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that include the formation of amide bonds and the introduction of the thiazole ring. Characterization techniques such as NMR spectroscopy and elemental analysis are employed to confirm the structure and purity of the synthesized compound.

The biological activity of this compound has been assessed through various methods:

  • In vitro Antibacterial Testing : The compound was tested against pathogenic bacteria using the cup plate method at a concentration of 1 µg/mL in dimethylformamide (DMF).
  • Antifungal Testing : Similar methods were applied to evaluate its antifungal potential against specified fungal strains.

Comparison with Similar Compounds

Core Modifications: Benzamide and Thiazole Backbone

The benzamide-thiazole scaffold is recurrent in bioactive molecules. Key variations include:

  • Diethylsulfamoyl (e.g., 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, ): Increased lipophilicity due to ethyl groups, possibly enhancing membrane permeability but reducing solubility . Morpholine-4-sulfonyl (e.g., 2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide, ): Introduces a polar morpholine ring, improving aqueous solubility and hydrogen-bonding capacity .
  • Thiazole substituents: 5-Methylfuran-2-yl (target compound): Electron-rich furan may enhance π-π stacking with aromatic residues in target proteins. Pyridin-4-yl (e.g., ): Introduces basic nitrogen, enabling salt formation and improved solubility .

Data Tables: Key Structural Analogs and Properties

Compound Name Sulfamoyl/Group Thiazole Substituent Molecular Weight (g/mol) Notable Activity/Application Reference
4-(Dimethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide Dimethylsulfamoyl 5-Methylfuran-2-yl Not provided Structural analog for drug design
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl 4-Nitrophenyl Not provided High lipophilicity
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide Morpholine-4-sulfonyl Pyridin-4-yl 455.53 Improved solubility
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide None 4-Methylphenyl 349.42 Plant growth modulation (129.23%)
[18F]FITM Dimethylsulfamoyl Pyrimidin-4-yl 421.46 (18F-labeled) PET imaging of mGluR1

Discussion of Substituent Effects

  • Lipophilicity : Diethylsulfamoyl () increases logP compared to dimethylsulfamoyl, favoring blood-brain barrier penetration but risking solubility issues. Morpholine sulfonyl () balances hydrophilicity and lipophilicity .
  • Furan’s electron-rich nature (target compound) may favor interactions with hydrophobic pockets .
  • Solubility and Stability : Morpholine and pyridyl groups () improve solubility via hydrogen bonding. The 5-methylfuran in the target compound may offer metabolic stability compared to nitro or halogenated analogs .

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